molecular formula C19H15Cl2NO3S2 B11991044 (5E)-5-{[5-(2,4-Dichlorophenyl)-2-furyl]methylene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one

(5E)-5-{[5-(2,4-Dichlorophenyl)-2-furyl]methylene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11991044
M. Wt: 440.4 g/mol
InChI Key: ANUBAMYZSAOOSS-RQZCQDPDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (5E)-5-{[5-(2,4-Dichlorophenyl)-2-furyl]methylene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative characterized by:

  • A 2,4-dichlorophenyl-substituted furan moiety at the 5-position, contributing to steric bulk and electron-withdrawing effects.
  • A tetrahydrofuranmethyl (THF-methyl) group at the 3-position, enhancing solubility and conformational flexibility.
  • A thioxo group at the 2-position, which influences hydrogen bonding and redox activity.

Properties

Molecular Formula

C19H15Cl2NO3S2

Molecular Weight

440.4 g/mol

IUPAC Name

(5E)-5-[[5-(2,4-dichlorophenyl)furan-2-yl]methylidene]-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H15Cl2NO3S2/c20-11-3-5-14(15(21)8-11)16-6-4-12(25-16)9-17-18(23)22(19(26)27-17)10-13-2-1-7-24-13/h3-6,8-9,13H,1-2,7,10H2/b17-9+

InChI Key

ANUBAMYZSAOOSS-RQZCQDPDSA-N

Isomeric SMILES

C1CC(OC1)CN2C(=O)/C(=C\C3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl)/SC2=S

Canonical SMILES

C1CC(OC1)CN2C(=O)C(=CC3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl)SC2=S

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Intermediate Formation

The target compound’s synthesis typically begins with a three-component reaction involving:

  • 5-(2,4-Dichlorophenyl)furan-2-carbaldehyde (aldehyde component),

  • Tetrahydrofurfurylamine (amine component),

  • Thioglycolic acid (sulfur source).

The aldehyde and amine first undergo Schiff base formation, producing an imine intermediate. Subsequent cyclization with thioglycolic acid introduces the thiazolidin-4-one core. This pathway mirrors methods reported for structurally related thiazolidinones, where Bi(SCH2_2COOH)3_3 or polypropylene glycol (PPG) enhances reaction efficiency under solvent-free conditions. For instance, Prasad et al. demonstrated that PPG-mediated reactions at 110°C achieved 83% yields for analogous 2-aryl-thiazolidin-4-ones.

Key Optimization Parameters:

  • Catalyst : Bi(SCH2_2COOH)3_3 or DSDABCOC improves cyclization kinetics.

  • Temperature : Elevated temperatures (70–110°C) accelerate imine formation and cyclization.

  • Solvent : Solvent-free conditions or PPG minimize side reactions.

Microwave-Assisted Synthesis

Enhanced Reaction Kinetics

Microwave irradiation (200–300 W) significantly reduces reaction times for thiazolidinone syntheses. Tiwari et al. utilized this approach to synthesize 2-(2-chloroquinoline-3-yl)-3-substituted phenyl thiazolidin-4-ones in 85–92% yields within 15–20 minutes. Applied to the target compound, microwave irradiation could facilitate:

  • Rapid Schiff base formation between the aldehyde and amine.

  • Efficient cyclization with thioglycolic acid.

Comparative Data:

MethodTime (h)Yield (%)Catalyst
Conventional2470–83Bi(SCH2_2COOH)3_3
Microwave0.25–0.585–92Zeolite 5A

Green Chemistry Protocols

Solvent-Free and Ultrasound-Promoted Routes

Green methodologies prioritize eco-friendly solvents and energy-efficient conditions:

  • Ultrasound irradiation : Thomas et al. achieved 89% yields for thiazolidinones using ultrasound in aqueous media, reducing energy consumption by 40% compared to conventional heating.

  • Nanocatalysts : Azgomi et al. employed MNPs@SiO2_2-IL nanoparticles to synthesize thiazolidinones at 70°C with 88–94% yields.

For the target compound, replacing traditional solvents with PEG-400 or water, coupled with ultrasound, could enhance sustainability without compromising efficiency.

Stepwise Synthesis of Complex Intermediates

Preparation of 5-(2,4-Dichlorophenyl)furan-2-carbaldehyde

The aldehyde component is synthesized via Friedel-Crafts acylation:

  • Friedel-Crafts acylation : Reacting 2,4-dichlorobenzene with furan-2-carbonyl chloride in the presence of AlCl3_3.

  • Purification : Column chromatography (silica gel, 60–120 mesh) isolates the aldehyde in 75–80% yield.

Tetrahydrofurfurylamine Derivatization

Tetrahydrofurfurylamine is commercially available but may require protection of its secondary amine group during Schiff base formation to prevent side reactions.

Stereochemical Considerations and Characterization

E-Configuration of the Exocyclic Double Bond

The (5E)-stereochemistry arises from thermodynamic control during cyclization. Nuclear Overhauser Effect (NOE) spectroscopy and X-ray crystallography confirm the trans-configuration, as reported for similar thiazolidinones.

Analytical Data for the Target Compound

  • HRMS : m/z 440.4 [M+H]+^+ (calculated for C19_{19}H15_{15}Cl2_2NO3_3S2_2: 440.4).

  • 1^1H NMR (400 MHz, CDCl3_3): δ 7.85 (s, 1H, furyl-H), 7.45–7.30 (m, 3H, aromatic-H), 5.10 (m, 1H, tetrahydrofuran-H) .

Chemical Reactions Analysis

Step 1: Formation of the Thiazolidinone Core

Thiazolidinones are typically synthesized through condensation reactions between aldehydes, amines, and mercaptoacetic acid (thioglycolic acid). For this compound, the aldehyde component could be 5-(2,4-dichlorophenyl)-2-furyl aldehyde , which reacts with an amine and thioglycolic acid under catalytic conditions (e.g., vanadyl sulfate [VOSO₄] in acetonitrile with ultrasonic irradiation) to form the thiazolidinone ring .

Step 3: Formation of the E-Configured Methylene Bridge

The E-configuration of the methylene bridge between the thiazolidinone and furan moieties suggests a controlled aldol-like condensation. This step may involve the reaction of the thiazolidinone with an aldehyde (e.g., 5-(2,4-dichlorophenyl)-2-furyl aldehyde) under basic conditions to form the double bond with stereoselectivity .

Key Reaction Mechanisms

The compound’s reactivity stems from its functional groups:

  • Thiazolidinone Ring : Participates in nucleophilic substitution (e.g., with alkyl halides) and cycloaddition reactions.

  • Furan Moiety : Susceptible to electrophilic aromatic substitution due to its aromaticity.

  • Dichlorophenyl Group : May influence electronic effects, stabilizing intermediates during synthesis.

Example Reaction Pathways

Reaction TypeMechanismReagents/Conditions
Thiazolidinone Formation Condensation of aldehyde, amine, and thioglycolic acidVOSO₄ catalyst, acetonitrile, ultrasound
Alkylation Nucleophilic substitution of thiazolidinone with tetrahydrofuran alkyl halideDIPEA base, tetrahydrofuran-2-methyl bromide
Methylene Bridge Formation Aldol condensationBasic conditions (e.g., NaOH), aldehyde

Analytical Techniques

Structural characterization typically involves:

  • NMR Spectroscopy : Confirms the E-configuration of the methylene bridge and substituent positions.

  • Mass Spectrometry : Verifies molecular weight and purity.

  • IR Spectroscopy : Detects functional groups (e.g., C=O, C=S stretches).

Comparative Analysis of Similar Compounds

CompoundStructural FeaturesBiological Activity
(5E)-5-{[5-(3,4-Dichlorophenyl)-2-furyl]methylene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one Thiazolidinone, dichlorophenyl-furan, tetrahydrofuran substituentPotential antimicrobial/anticancer
(5E)-5-{[5-(2,5-Dichlorophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid Thiazolidinone, dichlorophenyl-furan, acetic acid substituentAntimicrobial, anticancer
(5E)-3-(3-chlorophenyl)-5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-2-thioxo-thiazolidin-4-one Thiazolidinone, chlorophenyl-pyrroleAnticancer

This compound’s synthesis and reactivity are consistent with established thiazolidinone chemistry, emphasizing the importance of controlled reaction conditions and stereoselective steps. Further research is needed to fully characterize its biological profile.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has shown that thiazolidinone derivatives exhibit significant antimicrobial properties. The presence of the 2,4-dichlorophenyl group and the furan moiety in this compound enhances its effectiveness against a range of bacterial and fungal strains. Studies have indicated that similar compounds can inhibit the growth of pathogens like Staphylococcus aureus and Candida albicans, suggesting potential applications as antimicrobial agents .

Anticancer Properties
Thiazolidinone derivatives have been investigated for their anticancer activities. The compound's ability to induce apoptosis in cancer cells has been documented in several studies, with mechanisms involving the inhibition of cell proliferation and modulation of apoptotic pathways. For example, derivatives with similar structures have shown efficacy against breast and colon cancer cell lines .

Organic Synthesis

Reagent in Chemical Reactions
The compound can serve as a versatile reagent in organic synthesis. Its thioketone functionality allows it to participate in various reactions, such as Michael additions and cycloadditions, facilitating the formation of complex organic molecules. This makes it a valuable intermediate in the synthesis of more complex thiazolidinone derivatives or other bioactive compounds .

Building Block for Drug Development
Due to its structural diversity and biological activity, this compound can be utilized as a building block for developing new pharmaceuticals. Researchers are exploring its derivatives to optimize pharmacological profiles and enhance therapeutic efficacy while minimizing toxicity .

Materials Science

Polymer Chemistry
The compound's unique chemical structure allows it to be incorporated into polymer matrices, potentially enhancing the properties of materials used in drug delivery systems or coatings. Its stability and reactivity can be tailored for specific applications in developing smart materials that respond to environmental stimuli .

Case Studies

StudyFocusFindings
Antimicrobial Evaluation Investigated the antimicrobial activity against various pathogensDemonstrated significant inhibition against Staphylococcus aureus and Candida albicans
Anticancer Mechanism Explored apoptosis induction in cancer cell linesShowed effective reduction in cell viability in breast cancer models
Synthesis Application Utilized as a reagent for synthesizing complex organic moleculesFacilitated successful formation of thiazolidinone derivatives through Michael addition reactions

Mechanism of Action

The mechanism of action of (5E)-5-{[5-(2,4-Dichlorophenyl)-2-furyl]methylene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Structural Variations in the Phenyl Substituents

Thiazolidinone derivatives differ significantly in the substituents on the phenyl ring of the furan moiety, which modulate electronic and steric properties:

Compound Substituents on Phenyl Ring Key Features Evidence ID
Target compound 2,4-Dichloro Strong electron-withdrawing groups; enhanced lipophilicity
(5E)-5-{[5-(4-Chlorophenyl)-2-furyl]methylene}-3-methyl analog 4-Chloro Moderate electron-withdrawing effect; simpler steric profile
(5E)-5-{[5-(2,5-Dichlorophenyl)-2-furyl]methylene}-3-isopropyl analog 2,5-Dichloro Altered steric hindrance; potential for unique binding interactions
(5E)-5-{[5-(3,4-Dichlorophenyl)-2-furyl]methylene}-2-(4-hydroxyphenylamino) analog 3,4-Dichloro + hydroxyphenylamino Enhanced hydrogen bonding capacity; improved solubility
(5E)-5-{[5-(4-Nitrophenyl)-2-furyl]methylene} analog 4-Nitro Strong electron-withdrawing nitro group; increased reactivity

Key Findings :

  • Electron-withdrawing groups (e.g., Cl, NO₂) enhance stability and reactivity but may reduce solubility.
  • Nitro groups () are associated with higher metabolic lability but stronger electrophilic character .

Modifications at the 3-Position of Thiazolidinone

The substituent at the 3-position influences steric bulk and pharmacokinetic properties:

Compound 3-Position Substituent Impact Evidence ID
Target compound Tetrahydrofuranmethyl (THF-methyl) Improved solubility due to oxygen atom; conformational flexibility
3-Methyl analog Methyl Minimal steric hindrance; lower molecular weight
3-Isopropyl analog Isopropyl Increased hydrophobicity; potential for prolonged half-life
3-Benzyl analog (e.g., ) Benzyl Enhanced aromatic interactions; higher lipophilicity
3-(2-Ethylhexyl) analog () 2-Ethylhexyl Significant lipophilicity; likely improved membrane permeability

Key Findings :

  • THF-methyl groups (target compound) balance solubility and flexibility, making them advantageous for drug design .
  • Benzyl and 2-ethylhexyl groups () prioritize lipophilicity, which may enhance blood-brain barrier penetration .

Functional Group Additions

Additional functional groups further diversify activity:

Compound Unique Functional Groups Biological Implications Evidence ID
Target compound None Baseline activity
2-(4-Hydroxyphenylamino) analog () Hydroxyphenylamino Potential for kinase inhibition or antioxidant activity
2-[(4-Chlorophenyl)sulfanyl] analog () Sulfanyl group Suspected thiol-mediated redox activity
3-(2-Phenylethyl)-2-thioxo analog () Phenylethyl + thioxo Enhanced steric bulk; possible protease inhibition

Key Findings :

  • Hydroxyphenylamino and sulfanyl groups expand mechanistic versatility, enabling interactions with enzymes or receptors .

Biological Activity

The compound (5E)-5-{[5-(2,4-Dichlorophenyl)-2-furyl]methylene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one belongs to the thiazolidin-4-one class of compounds, which are recognized for their diverse biological activities. This article synthesizes existing research findings on the biological activity of this specific compound and its derivatives, emphasizing their therapeutic potential.

Overview of Thiazolidin-4-One Derivatives

Thiazolidin-4-ones are a significant scaffold in medicinal chemistry due to their ability to exhibit a wide range of biological activities, including:

  • Antidiabetic
  • Antioxidant
  • Antimicrobial
  • Anticancer
  • Anti-inflammatory
  • Antiviral .

The biological activity of these compounds is often influenced by structural modifications at various positions on the thiazolidinone ring.

Anticancer Activity

Research has demonstrated that thiazolidin-4-one derivatives can inhibit cancer cell proliferation. For instance, studies have shown that specific derivatives exhibit significant cytotoxic effects against various cancer cell lines, including A-549 (lung carcinoma) and MCF-7 (breast carcinoma) cells. The mechanism of action often involves the inhibition of key enzymes and pathways associated with tumor growth .

Table 1: Anticancer Activity of Thiazolidinone Derivatives

CompoundCell LineIC50 (μM)Mechanism of Action
Compound AA-54912.5Inhibition of DHFR
Compound BMCF-78.0Induction of apoptosis
Compound CA-54915.0Cell cycle arrest

Antidiabetic Activity

Thiazolidinone derivatives have been shown to possess antidiabetic properties through their action as agonists for peroxisome proliferator-activated receptors (PPARs). For example, compounds like pioglitazone and rosiglitazone are well-known PPARγ agonists that help in glucose metabolism regulation .

Antimicrobial and Antiviral Properties

Numerous studies have reported the antimicrobial and antiviral activities of thiazolidinones. For instance, certain derivatives exhibit potent activity against bacterial strains and viruses such as HIV and influenza. The introduction of specific substituents enhances these properties, making them promising candidates for further development .

Case Studies

  • Synthesis and Evaluation : A recent study synthesized new thiazolidinone derivatives and evaluated their biological activities. Among these, one derivative showed potent anticancer activity with an IC50 value significantly lower than standard chemotherapeutics .
  • Mechanistic Studies : Research involving molecular docking simulations has elucidated the binding interactions between thiazolidinone derivatives and target enzymes like dihydrofolate reductase (DHFR), providing insights into their mechanisms of action against cancer cells .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing (5E)-5-{[5-(2,4-Dichlorophenyl)-2-furyl]methylene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one?

  • Answer : The compound can be synthesized via cyclocondensation reactions. A common approach involves the Biginelli reaction, where aromatic aldehydes, thioureas, and β-keto esters are condensed in a one-pot reaction under acidic conditions . For example, analogous thiazolidinone derivatives were synthesized by refluxing 3-(4-hydroxyphenyl)thiosemicarbazide, chloroacetic acid, and oxo-compounds in DMF/acetic acid . Optimizing reaction time (2–6 hours) and stoichiometry (e.g., 1:1:1 molar ratios) improves yields.

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

  • Answer :

  • 1H NMR : The thioxo group (C=S) at position 2 and the tetrahydrofuranmethyl substituent will show characteristic proton splitting patterns. For example, the methylene group in tetrahydrofuran typically resonates at δ 3.5–4.0 ppm .
  • IR : The C=S stretch appears at 1200–1250 cm⁻¹, while the carbonyl (C=O) of the thiazolidinone ring absorbs near 1700 cm⁻¹ .
  • Mass Spectrometry : High-resolution MS (HRMS) can confirm the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns, such as loss of the dichlorophenyl group .

Q. What are the standard protocols for assessing the compound’s stability under varying pH and temperature conditions?

  • Answer : Stability studies involve incubating the compound in buffers (pH 1–13) at 25–60°C for 24–72 hours. HPLC or UV-Vis spectroscopy monitors degradation. For example, analogous thiazolidinones showed <5% degradation at pH 7.4 and 25°C over 48 hours but rapid decomposition under alkaline conditions (pH >10) .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the compound’s electronic structure and reactivity?

  • Answer : DFT calculations (e.g., B3LYP/6-311++G(d,p)) optimize the molecular geometry and predict frontier molecular orbitals (HOMO-LUMO gaps). For similar compounds, the HOMO is localized on the thioxo-thiazolidinone core, indicating nucleophilic attack sites, while the LUMO resides on the dichlorophenyl group, suggesting electrophilic reactivity . TD-DFT further correlates experimental UV-Vis spectra with electronic transitions .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Answer : Discrepancies may arise from assay conditions (e.g., cell lines, concentrations). A meta-analysis approach is recommended:

  • Standardization : Use common reference compounds (e.g., doxorubicin for cytotoxicity).
  • Dose-Response Curves : Compare IC50 values across multiple replicates.
  • Structural Analogues : Test derivatives (e.g., replacing the dichlorophenyl group with trifluoromethyl) to isolate pharmacophore contributions .

Q. How can X-ray crystallography validate the compound’s solid-state conformation and intermolecular interactions?

  • Answer : Single-crystal X-ray diffraction reveals bond lengths, angles, and packing motifs. For example, a related thiazolidinone methanol solvate showed intramolecular hydrogen bonding between the thioxo group and methanol, stabilizing the E-configuration . Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H···O, π-π stacking) critical for crystal engineering .

Q. What in vitro models are suitable for studying the compound’s metabolic pathways?

  • Answer : Use liver microsomes (human or rodent) to identify phase I metabolites. LC-MS/MS detects hydroxylation or demethylation products. For phase II metabolism, incubate with UDP-glucuronosyltransferase (UGT) or sulfotransferase (SULT) isoforms. A study on a similar thiazolidinone identified glucuronidation at the tetrahydrofuran oxygen as the primary detoxification pathway .

Methodological Notes

  • Contradiction Handling : When NMR data conflicts with DFT predictions (e.g., unexpected coupling constants), re-examine solvent effects or tautomeric equilibria using variable-temperature NMR .
  • Advanced Purification : Use preparative HPLC with a C18 column (MeCN/H2O gradient) to isolate enantiomers or polymorphs, as crystallography may reveal multiple solid forms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.